N-Methyl Maprotiline-d5 (hydrochloride)

Catalog No.
S15750976
CAS No.
M.F
C21H26ClN
M. Wt
332.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl Maprotiline-d5 (hydrochloride)

Product Name

N-Methyl Maprotiline-d5 (hydrochloride)

IUPAC Name

1,1-dideuterio-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C21H26ClN

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H/i1D3,15D2;

InChI Key

NXBLXPMCFCXWFV-HUSPDVGMSA-N

Canonical SMILES

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C)C([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

N-Methyl Maprotiline-d5 (hydrochloride) is a deuterated derivative of N-Methyl Maprotiline, a tetracyclic antidepressant primarily utilized in research settings. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This compound serves as a reference standard in various scientific studies, particularly those focusing on the pharmacokinetics and metabolism of antidepressants .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives such as N-oxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding reduced derivatives, including secondary amines.
  • Substitution: Nucleophilic substitution reactions are possible, where functional groups are replaced by nucleophiles, often resulting in substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Typically conducted with potassium permanganate under acidic or neutral conditions.
  • Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
  • Substitution: Conducted with nucleophiles like sodium methoxide in methanol.

N-Methyl Maprotiline-d5 (hydrochloride) exhibits biological activity primarily through its mechanism as a norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter at synaptic clefts, enhancing neurotransmission and potentially alleviating symptoms of depression. It primarily targets norepinephrine transporters while modulating adrenergic receptor activity .

The synthesis of N-Methyl Maprotiline-d5 (hydrochloride) involves several key steps:

  • Deuteration of Precursors: Starting materials undergo deuteration using deuterium gas or deuterated reagents.
  • Formation of N-Methyl Maprotiline: The deuterated precursors are subjected to alkylation and cyclization reactions to form N-Methyl Maprotiline.
  • Hydrochloride Formation: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid .

In industrial settings, these methods are often optimized for higher yields and purity through advanced techniques such as continuous flow reactors.

N-Methyl Maprotiline-d5 (hydrochloride) is extensively used in various fields:

  • Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Biology: In studies examining the metabolism and pharmacokinetics of N-Methyl Maprotiline.
  • Medicine: For research into antidepressant mechanisms and drug interactions.
  • Industry: In the development and quality control of pharmaceutical products .

N-Methyl Maprotiline-d5 (hydrochloride) has been studied for its interactions with other drugs. It exhibits significant interactions typical for tetracyclic antidepressants, particularly through its effects on norepinephrine reuptake. For instance, certain antiretroviral medications like atazanavir can increase the levels of maprotiline by unspecified mechanisms, highlighting the importance of understanding drug-drug interactions in clinical settings .

Similar Compounds

  • Maprotiline: The non-deuterated form, sharing similar pharmacological properties.
  • Amitriptyline: A well-known tetracyclic antidepressant with comparable therapeutic effects.
  • Nortriptyline: A tricyclic antidepressant that also inhibits norepinephrine reuptake.

Uniqueness

N-Methyl Maprotiline-d5 (hydrochloride) stands out due to its deuterium labeling, which offers distinct advantages for analytical applications. The presence of deuterium enhances the compound's stability and allows for more precise tracking during metabolic studies compared to its non-deuterated counterparts . This unique labeling makes it particularly valuable in research settings where accurate quantification and tracking of substances are critical.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

332.2067613 g/mol

Monoisotopic Mass

332.2067613 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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